molecular formula C15H13N3OS2 B2883663 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide CAS No. 1421477-58-8

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide

Cat. No. B2883663
M. Wt: 315.41
InChI Key: WKVUSROTZMROOY-UHFFFAOYSA-N
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Description

“N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest for many researchers . The synthesis process often involves a condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Metabolism and Disposition Studies

  • Disposition and Metabolism of Orexin Receptor Antagonists : A study by Renzulli et al. (2011) investigated the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, which is structurally similar to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide. The study highlighted the metabolic pathways and elimination processes for this class of compounds, which can be insightful for understanding the metabolism of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide (Renzulli et al., 2011).

Chemical Sensor Development

  • Fluorescence-based Metal Ion Sensing : Kiani et al. (2020) developed a carboxamide ligand based on a thiazole structure, similar to the compound , which exhibited significant fluorescence changes upon binding with metal ions like Hg2+, Cd2+, and Zn2+. This study demonstrates the potential of using N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide in the development of optical sensors for metal ions (Kiani et al., 2020).

Synthesis of Novel Compounds

  • Domino Synthesis of Quinazolines : Research by Fathalla et al. (2008) on the synthesis of quinazolines involving thioamides and thiazoles illustrates the synthetic versatility of compounds like N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide in creating novel pharmaceuticals or research chemicals (Fathalla et al., 2008).

Neuroprotective Agents

  • Synthesis of Anti-Anoxic Compounds : A study by Ohkubo et al. (1995) on the synthesis of thiazolecarboxamides with anti-anoxic activity in mice suggests that derivatives of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide could potentially be explored for neuroprotective effects (Ohkubo et al., 1995).

Safety And Hazards

While specific safety and hazard information for “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide” is not available, it’s important to note that thiazoles are a basic scaffold found in many natural compounds as well as various synthetic drugs . Therefore, the safety and hazards would likely depend on the specific properties and biological activities of the compound.

Future Directions

Thiazoles have been a topic of interest for many researchers due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and structure–activity relationship of bioactive molecules . The introduction of certain groups into molecular structures, such as fluorine-containing phenyl groups, has been shown to enhance certain activities, such as herbicidal activities .

properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-13(21-15(18-10)12-6-4-8-20-12)9-17-14(19)11-5-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVUSROTZMROOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide

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